![molecular formula C13H20S2 B14677712 [1,1-Bis(ethylsulfanyl)propyl]benzene CAS No. 36306-35-1](/img/structure/B14677712.png)
[1,1-Bis(ethylsulfanyl)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Bis(ethylsulfanyl)propyl]benzene: is an organic compound characterized by the presence of a benzene ring attached to a propyl group substituted with two ethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Bis(ethylsulfanyl)propyl]benzene typically involves the reaction of benzyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylsulfanyl groups replace the chlorine atoms on the benzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1-Bis(ethylsulfanyl)propyl]benzene can undergo oxidation reactions, where the ethylsulfanyl groups are converted to sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1,1-Bis(ethylsulfanyl)propyl]benzene can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the interactions of sulfur-containing organic molecules with biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which [1,1-Bis(ethylsulfanyl)propyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl groups can participate in various chemical reactions, influencing the activity of the compound. The benzene ring provides a stable framework, allowing for diverse functionalization and interaction with different molecular pathways.
Comparaison Avec Des Composés Similaires
[1,1-Bis(methylsulfanyl)propyl]benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl.
[1,1-Bis(phenylsulfanyl)propyl]benzene: Contains phenylsulfanyl groups, offering different chemical properties.
Uniqueness:
Structural Features: The presence of ethylsulfanyl groups provides unique reactivity compared to other similar compounds.
Applications: Its specific structural properties make it suitable for applications in catalysis, organic synthesis, and material science.
Propriétés
Numéro CAS |
36306-35-1 |
|---|---|
Formule moléculaire |
C13H20S2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1,1-bis(ethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C13H20S2/c1-4-13(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clé InChI |
KJZVSXGGQAMCOO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)(SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


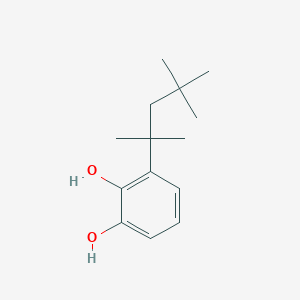
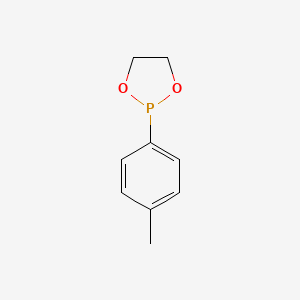
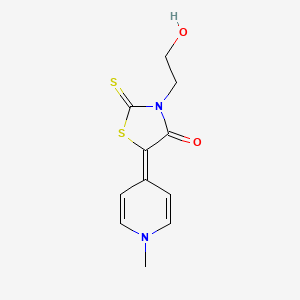
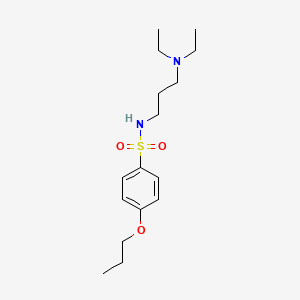
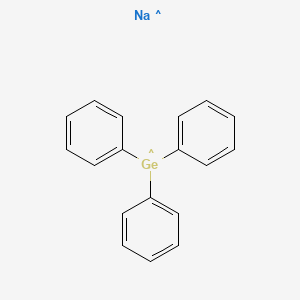
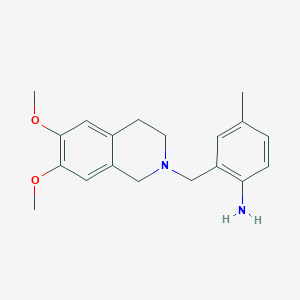
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)

![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
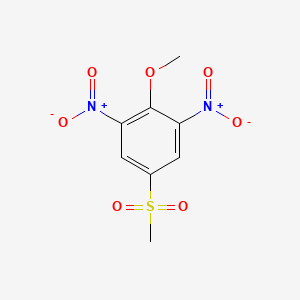
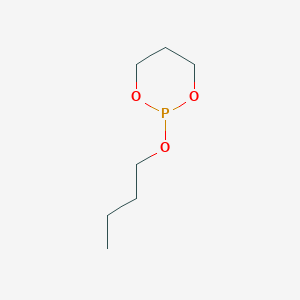
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
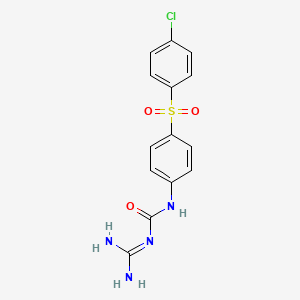
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
